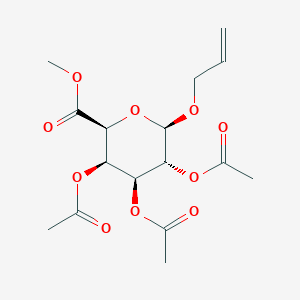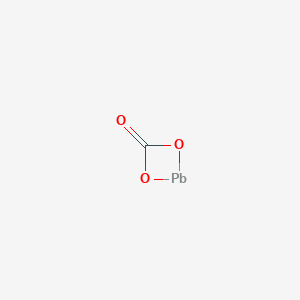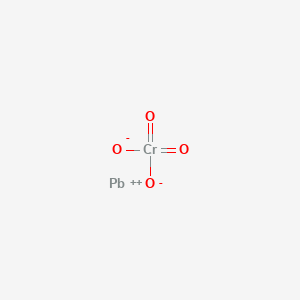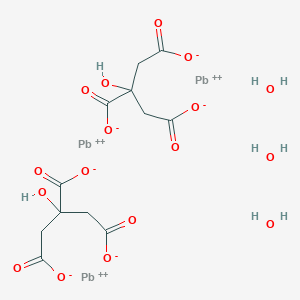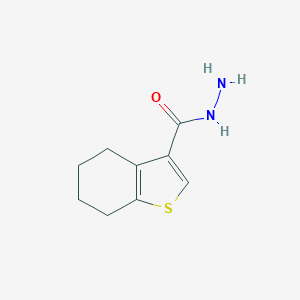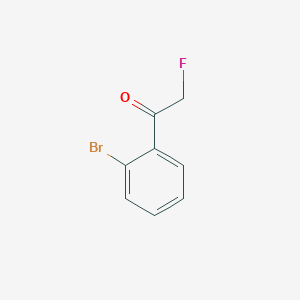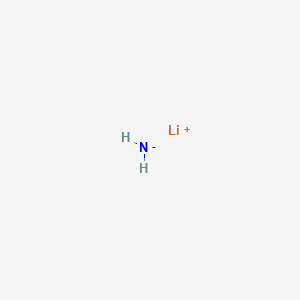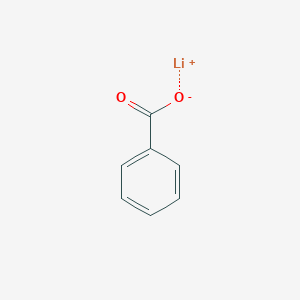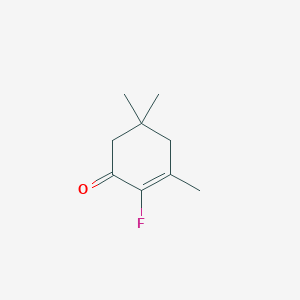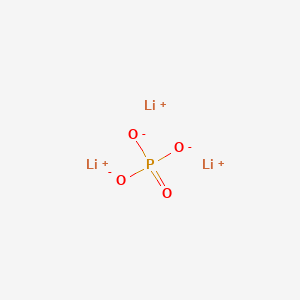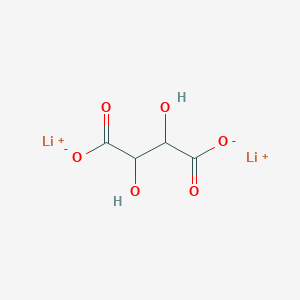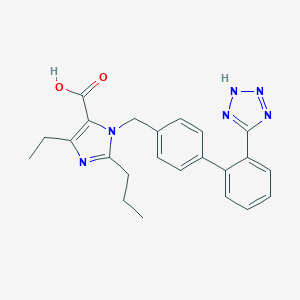![molecular formula C9H16O2 B148027 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane CAS No. 132014-24-5](/img/structure/B148027.png)
2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane, also known as DIPEA, is a widely used organic compound in chemical synthesis. It is a colorless liquid with a pungent odor and is commonly used as a base in organic reactions due to its strong basicity and low nucleophilicity.2]pentane.
Mecanismo De Acción
2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane acts as a strong base in organic reactions, deprotonating acidic compounds and facilitating the formation of new bonds. It also acts as a nucleophile in some reactions, attacking electrophilic compounds and forming new bonds. The strong basicity of 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane is due to the presence of two isopropyl groups, which stabilize the negative charge on the nitrogen atom.
Efectos Bioquímicos Y Fisiológicos
2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane is not commonly used in biochemical or physiological studies due to its strong basicity and low nucleophilicity. It is not known to have any significant effects on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane is a commonly used reagent in organic synthesis due to its strong basicity and low nucleophilicity. It is relatively inexpensive and easy to handle, making it a popular choice for many reactions. However, its strong basicity can also be a limitation, as it can lead to unwanted side reactions or the deprotonation of sensitive compounds.
Direcciones Futuras
There are several potential future directions for research involving 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane. One area of interest is the development of new synthetic methods using 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane as a base. Another area of interest is the use of 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane in the synthesis of new pharmaceuticals or agrochemicals. Additionally, there may be opportunities for research into the mechanism of action of 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane and its potential use in other fields such as catalysis or materials science.
Conclusion:
In conclusion, 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane is a widely used organic compound in chemical synthesis. Its strong basicity and low nucleophilicity make it a popular choice as a base in many reactions, and it is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. While its strong basicity can be a limitation, there are several potential future directions for research involving 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane, including the development of new synthetic methods and the use of 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane in other fields such as catalysis or materials science.
Métodos De Síntesis
2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane can be synthesized through a variety of methods, including the reaction of diisopropylamine with formaldehyde, the reaction of diisopropylamine with paraformaldehyde, and the reaction of diisopropylamine with glyoxal. The most common method of synthesis involves the reaction of diisopropylamine with paraformaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through distillation.
Aplicaciones Científicas De Investigación
2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane is a commonly used reagent in organic synthesis due to its strong basicity and low nucleophilicity. It is used as a base in a variety of reactions, including the synthesis of peptides, esters, and amides. 2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Propiedades
Número CAS |
132014-24-5 |
|---|---|
Nombre del producto |
2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane |
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2,5-di(propan-2-yl)-1,4-dioxaspiro[2.2]pentane |
InChI |
InChI=1S/C9H16O2/c1-5(2)7-9(10-7)8(11-9)6(3)4/h5-8H,1-4H3 |
Clave InChI |
JKSQZTBHCPBNMB-UHFFFAOYSA-N |
SMILES |
CC(C)C1C2(O1)C(O2)C(C)C |
SMILES canónico |
CC(C)C1C2(O1)C(O2)C(C)C |
Sinónimos |
1,4-Dioxaspiro[2.2]pentane,2,5-bis(1-methylethyl)-,[2alpha,3bta(R*)]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



